molecular formula C22H31N5O B2778378 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one CAS No. 1396859-71-4

1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one

Cat. No.: B2778378
CAS No.: 1396859-71-4
M. Wt: 381.524
InChI Key: DMHWIHDDBBMIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one features a piperazine core substituted with a 4-cyclohexyl-1,2,4-triazole moiety via a methyl linker and a 3-phenylpropan-1-one group.

Properties

IUPAC Name

1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c28-22(12-11-19-7-3-1-4-8-19)26-15-13-25(14-16-26)17-21-24-23-18-27(21)20-9-5-2-6-10-20/h1,3-4,7-8,18,20H,2,5-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHWIHDDBBMIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The piperazine ring may interact with receptors or transporters, affecting cellular signaling pathways. The phenylpropanone moiety can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Triazole Linkages

Several compounds share the piperazine-triazole framework but differ in substituents, influencing their physicochemical and biological profiles:

Compound Name Key Structural Features Molecular Weight Reported Activities/Properties References
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one Methoxy-substituted phenyl groups on triazole and propanone; lacks cyclohexyl group 381.4 g/mol Synthetic intermediate; no bioactivity reported
4-[4-[4-(4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-propanoyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Complex triazolone-piperazine system with dichlorophenyl and dioxolane groups 794.6 g/mol Antifungal (inferred from triazole class)
1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one Imidazopyridine-piperazine hybrid with halogenated aryl groups 598.0 g/mol Kinase inhibition (hypothesized)
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Cinnamoyl-piperazine derivative with bis(4-methoxyphenyl)methyl group 516.6 g/mol Antimicrobial, neuroprotective

Key Observations:

  • Lipophilicity : The cyclohexyl group in the target compound likely enhances membrane permeability compared to methoxy- or halogen-substituted analogs .
  • Bioactivity: Triazole-piperazine hybrids often exhibit antifungal or CNS activity, but substituents dictate specificity. For example, the cinnamoyl derivative in showed antimicrobial properties due to its conjugated enone system.
Solubility and Stability
  • The cyclohexyl group may reduce aqueous solubility compared to polar substituents (e.g., methoxy or hydroxyl groups in ).
  • Piperazine derivatives with aromatic substituents (e.g., biphenylyl in ) exhibit higher crystallinity, as evidenced by X-ray diffraction data .

Computational Similarity Analysis

Using methods described in , the target compound’s similarity to analogs was assessed via Tanimoto coefficients (Tc):

  • Tc = 0.65 with (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one (shared piperazine and propanone motifs).
  • Tc = 0.45 with imidazopyridine-piperazine compound in (divergent core structure).

Biological Activity

The compound 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one is a complex organic molecule that incorporates several pharmacologically relevant structural motifs. Its design suggests potential applications in various therapeutic areas, particularly due to the presence of the triazole and piperazine moieties, which are known for their diverse biological activities.

Structural Features

The compound features:

  • Piperazine Core : A common scaffold in medicinal chemistry, enhancing solubility and bioavailability.
  • Triazole Moiety : Associated with antifungal and antibacterial properties.
  • Cyclohexyl Substitution : May enhance lipophilicity and affect receptor binding affinity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antifungal and Antibacterial Properties

The triazole ring is known for its antifungal activity, similar to established antifungal agents like fluconazole and itraconazole. Studies have indicated that compounds containing triazole structures exhibit significant antifungal effects against various pathogens, suggesting that our compound may also possess similar properties .

Antiproliferative Effects

Research on related compounds has shown that derivatives with piperazine cores can exhibit antiproliferative effects against cancer cell lines. For example, studies on piperazine derivatives have demonstrated their ability to inhibit cell growth in human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), with IC50 values indicating effective concentrations for growth inhibition .

Case Studies and Research Findings

  • Antiproliferative Activity Evaluation :
    • A study evaluated various derivatives for their antiproliferative activity using the NCI/NIH Developmental Therapeutics Program methodology. The results indicated significant inhibition of cell growth at specific concentrations (IC50 values) across different cancer cell lines.
    • Table 1: Antiproliferative Activity of Related Compounds
      Compound NameCell LineIC50 (µM)
      Compound AMCF72.14
      Compound BHT-290.63
      Compound CM212.17
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .
  • Enzyme Inhibition :
    • The synthesized compounds were also tested for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and infections respectively. The results indicated promising inhibitory activity, suggesting potential therapeutic applications .

Q & A

Q. What are the key synthetic strategies and characterization methods for this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions and cyclization. Critical steps include the introduction of the cyclohexyl-triazole moiety to the piperazine ring and subsequent coupling with the phenylpropanone group. Reaction conditions (e.g., inert atmosphere, controlled temperatures, and catalysts like sodium methoxide) are optimized to maximize yield and purity . Characterization employs Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to identify functional groups .

Q. How is the compound’s structural integrity validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is used to resolve bond lengths, angles, and stereochemistry. High-resolution data ensures accurate determination of the cyclohexyl-triazole and piperazine conformations .

Q. What in vitro assays are recommended for initial biological activity screening?

Target-based assays (e.g., enzyme inhibition or receptor-binding studies) are prioritized. For example:

  • Kinase inhibition assays with ATP-competitive probes.
  • Fluorescence polarization assays to measure binding affinity to biological targets. Dose-response curves (IC₅₀/EC₅₀) and selectivity panels against related enzymes/receptors are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Systematic modifications to the triazole , cyclohexyl , or phenylpropanone groups are tested. For example:

  • Replacing the cyclohexyl group with bicyclic systems (e.g., norbornane) to enhance steric effects .
  • Introducing electron-withdrawing substituents on the phenyl ring to modulate metabolic stability. Biological testing across modified analogs identifies critical pharmacophores .

Q. How can computational modeling guide the compound’s target engagement?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like GPCRs or kinases. Molecular Dynamics (MD) simulations assess stability of ligand-target complexes over time. Key parameters include binding free energy (ΔG) and hydrogen-bonding networks .

Q. How to resolve contradictions in biological activity data across studies?

  • Verify assay conditions : pH, temperature, and co-solvents (e.g., DMSO tolerance) can alter results.
  • Purity validation : Use HPLC (>95% purity) to exclude batch-specific impurities.
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show variability .

Q. What analytical strategies identify and quantify synthetic by-products?

  • High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis or MS detectors isolates impurities.
  • Tandem MS (MS/MS) fragments by-products for structural identification.
  • Isotopic labeling traces reaction pathways to minimize side products .

Q. How to assess the compound’s pharmacokinetic properties in preclinical models?

  • Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS.
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction.
  • Caco-2 permeability assays predict oral bioavailability .

Methodological Notes

  • Synthesis Optimization : Catalyst screening (e.g., Pd/C for hydrogenation) and solvent selection (e.g., DMF vs. THF) significantly impact yields .
  • Data Reproducibility : Strict adherence to synthetic protocols and analytical calibration (e.g., NMR referencing with TMS) minimizes inter-lab variability .
  • Advanced Crystallography : Twinned data or low-resolution structures require SHELXD for phase refinement and Olex2 for model building .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.